molecular formula C16H15ClN2O5S B3542314 3-[[2-Chloro-5-(dimethylsulfamoyl)benzoyl]amino]benzoic acid

3-[[2-Chloro-5-(dimethylsulfamoyl)benzoyl]amino]benzoic acid

Cat. No.: B3542314
M. Wt: 382.8 g/mol
InChI Key: UDSPVOFLAHLXIR-UHFFFAOYSA-N
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Description

3-[[2-Chloro-5-(dimethylsulfamoyl)benzoyl]amino]benzoic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a chloro-substituted benzoyl group and a dimethylsulfamoyl group attached to a benzoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[2-Chloro-5-(dimethylsulfamoyl)benzoyl]amino]benzoic acid typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the chlorination of 2-amino-5-dimethylsulfamoylbenzoic acid, followed by the coupling of the resulting intermediate with 3-aminobenzoic acid under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or dimethylformamide, and catalysts like palladium on carbon to facilitate the coupling reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

3-[[2-Chloro-5-(dimethylsulfamoyl)benzoyl]amino]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .

Scientific Research Applications

3-[[2-Chloro-5-(dimethylsulfamoyl)benzoyl]amino]benzoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[[2-Chloro-5-(dimethylsulfamoyl)benzoyl]amino]benzoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can affect various biochemical pathways, leading to the modulation of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-dimethylsulfamoyl-benzoic acid: Shares a similar structure but lacks the additional benzoic acid moiety.

    3-Amino-2-chlorobenzoic acid: Similar in structure but without the dimethylsulfamoyl group.

Uniqueness

3-[[2-Chloro-5-(dimethylsulfamoyl)benzoyl]amino]benzoic acid is unique due to the presence of both the chloro and dimethylsulfamoyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specific research applications where these functional groups play a crucial role .

Properties

IUPAC Name

3-[[2-chloro-5-(dimethylsulfamoyl)benzoyl]amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O5S/c1-19(2)25(23,24)12-6-7-14(17)13(9-12)15(20)18-11-5-3-4-10(8-11)16(21)22/h3-9H,1-2H3,(H,18,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDSPVOFLAHLXIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC(=C(C=C1)Cl)C(=O)NC2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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